Cas no 145149-48-0 (N-Boc-DL-phenylalaninol)

N-Boc-DL-phenylalaninol is a protected derivative of phenylalaninol, featuring a tert-butoxycarbonyl (Boc) group that enhances stability and facilitates selective deprotection in synthetic applications. This compound serves as a versatile chiral building block in organic synthesis, particularly for the preparation of peptides, pharmaceuticals, and fine chemicals. The Boc group allows for orthogonal protection strategies, enabling controlled reactivity in multi-step syntheses. Its racemic form (DL) provides flexibility in resolving enantiomers for asymmetric synthesis. The product is characterized by high purity and consistent performance, making it suitable for research and industrial-scale applications where precise functional group manipulation is required.
N-Boc-DL-phenylalaninol structure
N-Boc-DL-phenylalaninol structure
商品名:N-Boc-DL-phenylalaninol
CAS番号:145149-48-0
MF:C14H21NO3
メガワット:251.3214
MDL:MFCD01457313
CID:136895
PubChem ID:545866

N-Boc-DL-phenylalaninol 化学的及び物理的性質

名前と識別子

    • tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
    • N-tert-Butoxycarbonyl-DL-phenylalaninol
    • N-(tert-Butoxycarbonyl)-DL-phenylalaninol
    • BOC-DL-PHENYLALANINOL
    • Carbamic acid,N-[1-(hydroxymethyl)-2-phenylethyl]-, 1,1-dimethylethyl ester
    • N-[1-(hydroxymethyl)-2-phenylethyl]Carbamic acid 1,1-dimethylethyl ester
    • N-BOC-DL-PHENYLALANINOL
    • 2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol
    • BOC-DL-Phe-OL
    • L-PHENYLALANINOL
    • N-BOC-D
    • tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
    • Boc-Phenylalaninol
    • N-Boc-D/L-phenylalaninol
    • Boc-D-Phe-ol
    • Boc-Phe-ol
    • (S)-(-)-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol
    • LDKDMDVMMCXTMO-UHFFFAOYSA-N
    • SCHEMBL1529562
    • N-Boc- D-phenylalaninol
    • DTXSID90338006
    • A808330
    • tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
    • (1-Hydroxymethyl-2-phenylethyl)-carbamic acid tert.-butyl ester
    • AMY22213
    • SY003751
    • (1-Hydroxymethyl-2-phenyl-ethyl)-carbamic acid-tert-butyl ester
    • Boc-L-Phenylalaninol;L-(-)-BOC-Phenylalaninol; BOC-(S)-2-Amino-3-phenyl-1-propanol
    • N-(t-butyloxycarbonyl)-(DL)-phenylalaninol
    • tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate
    • MFCD01457313
    • N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester
    • FT-0602010
    • SY006461
    • AKOS016344675
    • SY014914
    • tert-butyl N-(1-oxidanyl-3-phenyl-propan-2-yl)carbamate
    • AKOS000280655
    • EN300-1228915
    • Boc-D-Phenylalaninol;Boc-D-Phe-ol
    • PD196062
    • (1-Hydroxymethyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
    • B3269
    • 145149-48-0
    • BB 0263073
    • FT-0642620
    • CS-W002775
    • FT-0697690
    • A22802
    • 2-(t-butoxycarbonylamino)-3-phenylpropan-1-ol
    • AS-19003
    • AC-24152
    • (R)-2-(Boc-amino)-3-phenyl-1-propanol;(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol;(R)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
    • DB-063589
    • N-Boc-DL-phenylalaninol
    • MDL: MFCD01457313
    • インチ: 1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
    • InChIKey: LDKDMDVMMCXTMO-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])(C([H])([H])O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 251.15200
  • どういたいしつりょう: 251.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • ゆうかいてん: 85.0 to 90.0 deg-C
  • ふってん: 410.1℃ at 760 mmHg
  • フラッシュポイント: 201.8℃
  • PSA: 58.56000
  • LogP: 2.50560

N-Boc-DL-phenylalaninol セキュリティ情報

N-Boc-DL-phenylalaninol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158983-25g
N-Boc-DL-phenylalaninol
145149-48-0 96%
25g
¥720.90 2023-09-01
Chemenu
CM116384-100g
N-Boc-DL-phenylalaninol
145149-48-0 95+%
100g
$449 2023-02-18
eNovation Chemicals LLC
D547167-5g
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbaMate
145149-48-0 97%
5g
$120 2024-05-24
eNovation Chemicals LLC
D490754-50g
N-BOC-DL-PHENYLALANINOL
145149-48-0 95%
50g
$321.6 2023-09-02
AstaTech
55928-10/G
N-BOC-DL-PHENYLALANINOL
145149-48-0 97%
10g
$90 2023-09-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3269-1g
N-Boc-DL-phenylalaninol
145149-48-0 96.0%(GC)
1g
¥190.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3269-5g
N-Boc-DL-phenylalaninol
145149-48-0 96.0%(GC)
5g
¥750.0 2022-05-30
AstaTech
55928-1/G
N-BOC-DL-PHENYLALANINOL
145149-48-0 97%
1g
$26 2023-09-17
Alichem
A019111741-25g
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
145149-48-0 97%
25g
183.60 USD 2021-05-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T74060-1g
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
145149-48-0
1g
¥96.0 2021-09-07

N-Boc-DL-phenylalaninol 合成方法

N-Boc-DL-phenylalaninol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:145149-48-0)N-(叔丁氧羰基)-DL-苯丙氨醇
注文番号:1665078
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:00
価格 ($):discuss personally

N-Boc-DL-phenylalaninol 関連文献

N-Boc-DL-phenylalaninolに関する追加情報

Professional Introduction to Compound with CAS No. 145149-48-0 and Product Name: N-Boc-DL-phenylalaninol

The compound with the CAS number 145149-48-0 and the product name N-Boc-DL-phenylalaninol represents a significant advancement in the field of pharmaceutical chemistry and biochemical research. This compound, featuring a protected form of DL-phenylalanine, has garnered considerable attention due to its versatile applications in synthetic organic chemistry, drug development, and enzymatic studies. The N-Boc (tert-butoxycarbonyl) protecting group on the amino acid side chain enhances stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, N-Boc-DL-phenylalaninol has been extensively studied for its role in peptidomimetic chemistry and as a precursor in the synthesis of protease inhibitors. The unique structural properties of this compound allow for selective modifications, enabling researchers to tailor molecular architectures for specific biological targets. For instance, modifications at the phenylalanine residue can lead to the development of novel compounds with enhanced binding affinity to therapeutic targets, such as serine proteases involved in inflammatory pathways.

One of the most compelling aspects of N-Boc-DL-phenylalaninol is its utility in the development of enantiomerically pure compounds. The presence of both L and D enantiomers (DL) provides flexibility in synthetic routes, allowing chemists to explore different stereoisomers for optimal biological activity. This is particularly relevant in drug discovery, where enantiomeric purity can significantly influence pharmacokinetic properties and therapeutic efficacy. Recent studies have demonstrated that derivatives of N-Boc-DL-phenylalaninol exhibit promising activity as inhibitors of matrix metalloproteinases (MMPs), which are key enzymes involved in tissue degradation and repair processes.

The N-Boc protecting group on the amino group is strategically employed to prevent unwanted side reactions during synthetic processes. This protection-deprotection strategy is a cornerstone of modern peptide synthesis, allowing for stepwise assembly of complex peptide chains without interference from functional group reactivity. The stability provided by the Boc group ensures that N-Boc-DL-phenylalaninol remains a reliable building block in multi-step synthetic routes, facilitating the production of high-value pharmaceutical intermediates.

Advances in computational chemistry have further enhanced the utility of N-Boc-DL-phenylalaninol by enabling precise modeling of its interactions with biological targets. Molecular docking studies have revealed that modifications to the phenyl ring can fine-tune binding affinities and selectivity profiles. For example, incorporation of electron-withdrawing or electron-donating groups has been shown to modulate interactions with specific protease active sites, paving the way for next-generation therapeutics targeting diseases such as cancer and neurodegeneration.

The role of N-Boc-DL-phenylalaninol in enzyme engineering has also been explored recently. By incorporating this compound into enzyme active sites through site-directed mutagenesis, researchers have been able to alter catalytic properties and substrate specificity. This approach has broad implications for biotechnology and drug development, offering a means to engineer enzymes with novel functionalities for industrial or medical applications.

Furthermore, N-Boc-DL-phenylalaninol has found applications in chiral catalysis and asymmetric synthesis. The presence of a chiral center at the phenylalanine residue allows for asymmetric transformations under mild conditions using organometallic catalysts or biocatalysts. Such methods are highly valued in pharmaceutical synthesis due to their atom economy and environmental sustainability. Recent breakthroughs in asymmetric hydrogenation have demonstrated that derivatives of N-Boc-DL-phenylalaninol can be converted into enantiomerically enriched products with high yields and selectivity.

The versatility of N-Boc-DL-phenylalaninol extends to its use as a precursor in peptidomimetic design. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved pharmacokinetic properties. By modifying the backbone or side chains of peptides using N-Boc-DL-phenylalaninol, researchers can develop compounds with enhanced stability, bioavailability, and target specificity. This approach has been particularly successful in designing inhibitors targeting bacterial proteases or viral proteases, offering new strategies against infectious diseases.

In conclusion, N-Boc-DL-phenylalaninol (CAS No. 145149-48-0) represents a cornerstone compound in modern pharmaceutical chemistry and biochemical research. Its unique structural features, combined with its stability and reactivity under various conditions, make it an indispensable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in drug discovery and molecular biology is expected to grow even further.

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